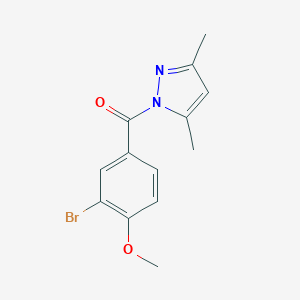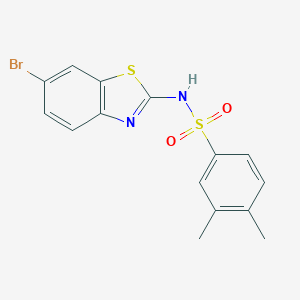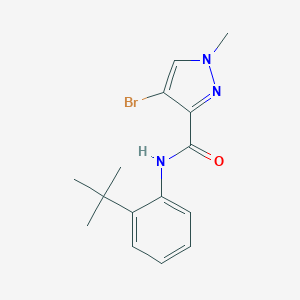
N-(4H-1,2,4-triazol-3-yl)-2-naphthalenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4H-1,2,4-triazol-3-yl)-2-naphthalenesulfonamide, commonly known as TNS, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. TNS is a fluorescent probe that is used to study protein-ligand interactions and has been extensively used in biochemical and biophysical research.
Wissenschaftliche Forschungsanwendungen
TNS is a widely used fluorescent probe that is used to study protein-ligand interactions in biochemical and biophysical research. It has been used to study the binding of ligands to proteins such as bovine serum albumin, human serum albumin, and lysozyme. TNS can also be used to study the conformational changes in proteins upon ligand binding. Additionally, TNS has been used to study the binding of ligands to DNA.
Wirkmechanismus
TNS is a fluorescent probe that binds to hydrophobic pockets in proteins and undergoes a change in fluorescence intensity upon binding. The change in fluorescence intensity is due to the interaction between the naphthalene moiety of TNS and the hydrophobic residues in the protein. The binding of TNS to the protein can be monitored by using techniques such as fluorescence spectroscopy.
Biochemical and Physiological Effects
TNS is a non-toxic compound and has no known physiological effects. It is used solely as a research tool to study protein-ligand interactions.
Vorteile Und Einschränkungen Für Laborexperimente
TNS has several advantages as a research tool. It is a highly sensitive probe that can detect small changes in protein conformation upon ligand binding. It is also a relatively inexpensive probe that is readily available. However, TNS has some limitations. It is a relatively large probe that may interfere with the binding of some ligands. Additionally, TNS may not bind to all hydrophobic pockets in a protein, leading to incomplete data.
Zukünftige Richtungen
There are several future directions for the use of TNS in scientific research. One potential application is the study of protein-protein interactions using TNS as a probe. TNS can also be used to study the binding of ligands to membrane proteins. Additionally, TNS can be modified to improve its binding affinity and selectivity for specific proteins. Finally, TNS can be used in the development of new drugs that target specific proteins.
Synthesemethoden
TNS can be synthesized by reacting 2-naphthalenesulfonyl chloride with 4H-1,2,4-triazol-3-amine in the presence of a base such as triethylamine. The reaction produces a yellow solid that is purified by recrystallization from a suitable solvent such as ethanol or acetonitrile. The purity of the compound can be confirmed by using techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy.
Eigenschaften
Produktname |
N-(4H-1,2,4-triazol-3-yl)-2-naphthalenesulfonamide |
|---|---|
Molekularformel |
C12H10N4O2S |
Molekulargewicht |
274.3 g/mol |
IUPAC-Name |
N-(1H-1,2,4-triazol-5-yl)naphthalene-2-sulfonamide |
InChI |
InChI=1S/C12H10N4O2S/c17-19(18,16-12-13-8-14-15-12)11-6-5-9-3-1-2-4-10(9)7-11/h1-8H,(H2,13,14,15,16) |
InChI-Schlüssel |
LRJVAFILBKGVBU-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3=NC=NN3 |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3=NC=NN3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-1-adamantanecarboxamide](/img/structure/B258328.png)


![[7-(Difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl][4-(2,3-dimethylphenyl)piperazino]methanone](/img/structure/B258331.png)
![7-(difluoromethyl)-N-(2,5-difluorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B258333.png)


![4-{[4-(2,4-Dichlorophenyl)-3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B258340.png)


![6-(4-Chlorophenyl)-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B258353.png)
